2-(Pyrimidin-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrimidin-4-yl)propanoic acid is an organic compound that features a pyrimidine ring attached to a propanoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The pyrimidine ring is a six-membered heterocyclic structure containing two nitrogen atoms, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-4-yl)propanoic acid typically involves the reaction of pyrimidine derivatives with propanoic acid derivatives. One common method is the condensation of pyrimidine-4-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another approach involves the alkylation of pyrimidine with a suitable propanoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of pyrimidine-4-carboxylic acid or pyrimidine-4-ketone.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
2-(Pyrimidin-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials, such as polymers and coordination complexes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-4-yl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate cellular signaling. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
3-(Pyrimidin-5-yl)propanoic acid: Similar structure with the pyrimidine ring attached at a different position.
2-(Thieno[2,3-d]pyrimidin-4-yl)propanoic acid: Contains a thieno-pyrimidine ring system.
2-(Biphenyl-4-yl)propanoic acid: Features a biphenyl group instead of a pyrimidine ring.
Uniqueness
2-(Pyrimidin-4-yl)propanoic acid is unique due to the presence of the pyrimidine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H8N2O2 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-pyrimidin-4-ylpropanoic acid |
InChI |
InChI=1S/C7H8N2O2/c1-5(7(10)11)6-2-3-8-4-9-6/h2-5H,1H3,(H,10,11) |
InChI Key |
HPKUAJLOFBADQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=NC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.